Vapendavir

Overview

Description

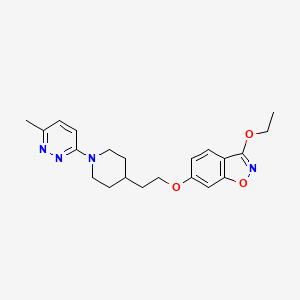

Vapendavir, also known as BTA798, is an antiviral drug used for the treatment of HRV, the common cold virus . It is known to cause significant clinical complications in sufferers of Asthma and Chronic Obstructive Pulmonary Disease .

Molecular Structure Analysis

The molecular formula of Vapendavir is C21H26N4O3 . It has a molecular weight of 382.5 g/mol . The IUPAC name is 3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole .Chemical Reactions Analysis

Vapendavir is known to bind to the viral capsid, preventing the virus from entering the cell . Mutations in the drug-binding pocket in VP1 were identified during in vitro resistance selection of drug-resistant isolates .Physical And Chemical Properties Analysis

Vapendavir has a molecular weight of 382.46 g/mol . Its chemical structure is consistent with its structure .Scientific Research Applications

Epidemic Hand, Foot and Mouth Disease (HFMD)

Vapendavir shows potential in treating HFMD, a contagious illness that is particularly prevalent in developing countries. It affects millions globally and is characterized by sores in the mouth and a rash on the hands and feet .

HRV Infection in COPD Patients

Human rhinovirus (HRV) infection can exacerbate symptoms in patients with chronic obstructive pulmonary disease (COPD). Vapendavir may be used as an antiviral treatment to manage these infections, potentially improving outcomes for COPD patients .

Enteroviral Infections in Children

Enteroviruses can cause various diseases in children. Vapendavir is being explored as a treatment option for these infections, which can range from mild to severe illnesses .

Seasonal Recurrent Lower Respiratory Tract Infections in Preschoolers

Preschool-aged children are susceptible to lower respiratory tract infections (LRTIs), which can be recurrent and seasonal. Vapendavir may offer a therapeutic approach to managing these infections .

Seasonal Asthma Exacerbation in School-Age Children

Asthma exacerbations can be triggered by viral infections. Vapendavir’s antiviral properties are being studied as a means to reduce the frequency and severity of asthma attacks in school-age children during peak viral seasons .

Mechanism of Action

Target of Action

Vapendavir, a broad-spectrum viral capsid inhibitor , primarily targets the viral proteins of enteroviruses . These proteins, specifically 3A and/or 3AB, play a crucial role in the formation of the replication complex . The drug also targets the viral capsid, which is essential for viral entry and uncoating of the genetic material .

Mode of Action

Vapendavir operates by binding to the viral capsid, thereby inhibiting viral attachment to the target cell . This prevents the virus from entering the cell and making more infectious copies of itself . Additionally, vapendavir independently prevents the release of viral RNA into the cell . This dual action effectively disrupts the viral life cycle, preventing the spread of the virus within the host.

Biochemical Pathways

The primary biochemical pathway affected by vapendavir involves the inhibition of viral replication. By targeting the viral proteins 3A and/or 3AB, vapendavir prevents the formation of the replication complex . This disrupts the virus’s ability to reproduce within host cells. Furthermore, by binding to the viral capsid, vapendavir inhibits the virus’s ability to attach to host cells and release its RNA, further hindering the virus’s propagation .

Pharmacokinetics

Vapendavir has been evaluated in clinical trials and has shown an acceptable safety and tolerability profile. It has been administered in single doses up to 1056 milligrams (mg) and daily doses up to 528 mg (264 mg twice daily), for up to 6 or 10 days . The pharmacokinetics of vapendavir, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied in ongoing clinical trials .

Result of Action

The primary result of vapendavir’s action is the inhibition of viral replication, leading to a reduction in the severity and spread of viral infections. In clinical trials, vapendavir has shown clear evidence of an antiviral response . It has demonstrated activity against a broad spectrum of enteroviruses, including the human rhinovirus .

Action Environment

The efficacy and stability of vapendavir can be influenced by various environmental factors. For instance, the presence of other illnesses, such as chronic obstructive pulmonary disease (COPD), can affect how the drug works. In patients with COPD, rhinovirus infections can lead to serious complications, including persistent lung inflammation and airflow obstruction . Vapendavir is being studied for its potential to treat such infections and mitigate these complications .

Future Directions

Vapendavir has been licensed to Altesa Biosciences for global development, production, and marketing . It has shown promising preclinical and clinical data demonstrating effective control of certain respiratory viruses . It has potential applications in treating epidemic hand, foot and mouth disease (HFMD) and HRV infection in chronic obstructive pulmonary disease (COPD) patients .

properties

IUPAC Name |

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSVBVKHUICELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195984 | |

| Record name | Vapendavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vapendavir | |

CAS RN |

439085-51-5 | |

| Record name | Vapendavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vapendavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VAPENDAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

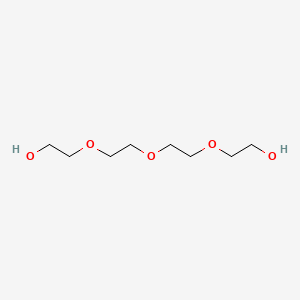

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

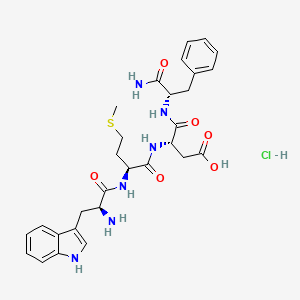

![(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1682760.png)